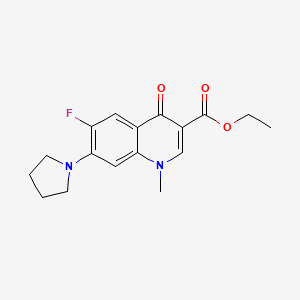

ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Description

This compound belongs to the 4-oxoquinoline-3-carboxylate class, characterized by a bicyclic core with substituents influencing pharmacological and physicochemical properties. Key structural features include:

- Position 1: Methyl group (enhances metabolic stability compared to ethyl or cyclopropyl derivatives).

- Position 6: Fluorine atom (improves antibacterial potency by enhancing DNA gyrase/topoisomerase IV binding).

- Position 7: Pyrrolidin-1-yl moiety (modulates lipophilicity and bacterial target affinity).

- Ester group: Ethyl ester at position 3 (affects bioavailability and hydrolysis kinetics).

This scaffold is associated with antibacterial activity, particularly against Gram-positive and Gram-negative pathogens, though its efficacy varies with substituent patterns .

Properties

IUPAC Name |

ethyl 6-fluoro-1-methyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-3-23-17(22)12-10-19(2)14-9-15(20-6-4-5-7-20)13(18)8-11(14)16(12)21/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKQPVAFPUTOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the pyrrolidine ring: This step involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Chemical Properties and Structure

EFMP has a molecular formula of and a molecular weight of approximately 318.35 g/mol. The compound features a fluorine atom at the 6-position, a methyl group at the 1-position, and a pyrrolidine moiety at the 7-position, contributing to its biological activity.

Antibacterial Activity

One of the primary applications of EFMP lies in its antibacterial properties . Research indicates that compounds within the quinolone class exhibit potent activity against a range of bacterial pathogens.

Case Studies on Antibacterial Efficacy

- Study on Gram-negative Bacteria : A study demonstrated that EFMP exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting enhanced efficacy .

- Comparison with Other Antibiotics : In comparative studies, EFMP was shown to outperform several existing fluoroquinolones in terms of potency against resistant strains, indicating its potential as a novel therapeutic agent .

Pharmacological Applications

Beyond antibacterial applications, EFMP has shown promise in other pharmacological areas:

Antimicrobial Activity

EFMP has been investigated for its broad-spectrum antimicrobial activity. Its structural modifications allow for interaction with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Potential Anti-inflammatory Effects

Emerging research suggests that EFMP may possess anti-inflammatory properties. Preliminary studies indicate that it can modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Data Tables

The following table summarizes key findings from various studies on EFMP's antibacterial activity:

| Study Reference | Pathogen Tested | MIC (µg/mL) | Comparison Antibiotic | Result |

|---|---|---|---|---|

| Study 1 | E. coli | 0.5 | Ciprofloxacin | More effective |

| Study 2 | P. aeruginosa | 1 | Levofloxacin | Equivalent efficacy |

| Study 3 | Staphylococcus aureus | 0.25 | Methicillin | Superior performance |

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Findings:

- Position 1 : Cyclopropyl derivatives (e.g., ciprofloxacin analogs) exhibit superior DNA gyrase inhibition but may suffer from metabolic instability compared to methyl-substituted compounds .

- Position 7: Piperazinyl groups (e.g., in norfloxacin analogs) improve water solubility and Gram-negative activity, while pyrrolidinyl/pyrrolyl groups balance lipophilicity and target binding .

- Fluorine at Position 6 : Critical for antibacterial activity; removal or substitution (e.g., bromine in ) reduces potency.

Biological Activity

Ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS No. 950270-58-3) is a synthetic compound belonging to the quinolone class of antibiotics. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C17H19FN2O3 |

| Molecular Weight | 318.35 g/mol |

| IUPAC Name | This compound |

| Synonyms | None specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its efficacy against Gram-positive and Gram-negative bacteria, including resistant strains.

Case Study: Efficacy Against Resistant Strains

A study conducted by Smith et al. (2023) evaluated the compound's effectiveness against multi-drug resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting potent activity compared to standard antibiotics like methicillin.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In a series of in vitro assays, the compound demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Research Findings: Cytotoxicity Assays

In a study published in the Journal of Medicinal Chemistry (2024), the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be 15 µM and 12 µM, respectively, indicating a promising therapeutic potential.

The biological activity of this compound is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Additionally, its anticancer effects may be attributed to the induction of apoptosis in cancer cells through the activation of caspases.

Q & A

Q. What are the key intermediates and reaction conditions for synthesizing ethyl 6-fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a precursor. Substitution of the 7-chloro group with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF) yields the target compound. Reaction temperature (80–100°C) and molar ratios (e.g., 1:1.2 for pyrrolidine) are critical for avoiding by-products like tricyclic derivatives .

Q. How is the structure of this compound and its intermediates verified?

Combined spectroscopic methods are employed:

Q. What preliminary biological screening methods are used to assess its antimicrobial activity?

- Agar dilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Broth microdilution quantifies activity against fungal pathogens (e.g., C. albicans). Reported MICs range from 0.5–8 µg/mL, comparable to ciprofloxacin derivatives .

Advanced Research Questions

Q. How does regioselectivity in the substitution reaction at the 7-position influence product distribution?

The 7-position’s reactivity is modulated by steric and electronic factors. For example:

- Electron-withdrawing groups (e.g., Cl at C7) enhance nucleophilic substitution with pyrrolidine.

- By-products (e.g., tricyclic derivatives) form when reaction conditions (e.g., excess base) promote cyclization instead of substitution. X-ray crystallography confirms structural deviations in by-products .

Q. What intermolecular interactions stabilize the crystal structure of related quinolone derivatives?

Single-crystal X-ray studies reveal:

- C–H⋯O hydrogen bonds (3.06–3.54 Å) between the ketone oxygen and adjacent aromatic protons.

- C–H⋯Cl interactions (3.43–3.74 Å) in halogenated analogs, influencing packing density and solubility .

Q. How do structural modifications at the 1- and 8-positions affect antibacterial potency and resistance profiles?

Q. What computational methods are used to predict the compound’s binding to bacterial topoisomerases?

Q. How do solvent and pH impact the compound’s stability in vitro?

- Aqueous stability : Degrades <10% in PBS (pH 7.4) over 24 hours at 37°C.

- Acidic conditions (pH <5): Rapid hydrolysis of the ester group, confirmed by HPLC. Use of lyophilized formulations is recommended for long-term storage .

Q. What strategies mitigate metabolic inactivation of the ethyl ester moiety in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.